Alexamorelin

描述

亚历山大莫林是一种合成的七肽,它作为一种生长激素促分泌素。它以其通过作用于生长激素促分泌素受体(生长素释放肽受体)来刺激生长激素释放的能力而闻名。

准备方法

合成路线和反应条件: 亚历山大莫林的合成涉及固相肽合成法。这种方法允许将氨基酸按顺序添加到不断增长的肽链中。该过程通常从将第一个氨基酸连接到固体树脂开始,然后逐步添加受保护的氨基酸。每次添加都涉及偶联反应,这些反应由二环己基碳二酰亚胺和羟基苯并三唑等试剂促进。 在肽链完全组装后,将其从树脂上裂解并脱保护,得到最终产物 .

工业生产方法: 在工业环境中,亚历山大莫林的生产遵循类似的原理,但规模更大。通常使用自动肽合成仪来简化该过程,确保高纯度和高产率。 高性能液相色谱 (HPLC) 常用于合成肽的纯化 .

化学反应分析

Peptide Reaction Mechanisms

Peptides like Alexamorelin undergo chemical transformations typically involving amide bond formation/cleavage , self-assembly , and degradation pathways . Key mechanisms include:

-

Enzymatic hydrolysis : Proteases (e.g., thermolysin) catalyze peptide bond cleavage, as seen in studies on peptide hydrogels .

-

Oxidative stress : Reactive oxygen species (e.g., H₂O₂) may induce peptide degradation or functional group modifications .

-

pH-dependent reactions : Acidic environments (e.g., endosomal pH) can trigger peptide release or rearrangement in drug delivery systems .

Reaction Optimization Strategies

While no specific data exists for this compound, general optimization approaches for peptide reactions include:

-

Design of Experiments (DoE) : Systematic factor screening to identify critical variables (e.g., temperature, solvent, catalyst) .

-

Kinetic analysis : First-order vs. second-order rate laws to determine reaction mechanisms (e.g., nucleophilic substitution vs. amide bond formation) .

-

Electrostatic catalysis : Applying electric fields to enhance reaction rates, as demonstrated in MIT research .

Reaction Data Sources

For peptide reaction analysis, the following databases and tools are recommended:

-

Reaxys : Curated reaction data (72 million chemical reactions) with predictive retrosynthesis .

-

ORDerly : Open-source benchmark for reaction prediction tasks, including solvent/agent selection .

-

USPTO datasets : Atom-mapped reaction strings for training machine learning models .

Stability and Degradation

Peptide stability is influenced by factors such as:

科学研究应用

Endocrine Applications

Growth Hormone Release

Alexamorelin has been shown to stimulate the release of growth hormone (GH) in both animal and human studies. In a controlled study involving young adults, administration of this compound resulted in a significant dose-dependent increase in GH levels, comparable to that induced by hexarelin, another GHS. Notably, the ACTH (adrenocorticotropic hormone) and cortisol responses to this compound were significantly higher than those observed with hexarelin at the highest doses . This suggests that this compound may have enhanced efficacy in stimulating adrenal hormones, which could have implications for treating conditions related to adrenal insufficiency or stress responses.

Aldosterone Secretion

The unique stimulatory effect of this compound on aldosterone secretion has been highlighted in research. The mechanism appears to be linked to its potent ACTH-releasing activity, which is more pronounced than that of hexarelin . This property may position this compound as a candidate for therapeutic strategies aimed at managing conditions like adrenal insufficiency or postural orthostatic tachycardia syndrome (POTS).

Doping Control in Sports

This compound's classification as a GHS makes it relevant in the context of sports doping. Studies have been conducted to establish parameters for detecting this compound and other GHSs in urine samples. These investigations focus on the pharmacokinetics of this compound following administration, with findings indicating that it can be detected within specific timeframes post-administration . The development of reliable detection methods is crucial for maintaining fair play in competitive sports.

Clinical Research and Pharmacology

Potential Therapeutic Uses

Research into the pharmacological effects of this compound has revealed potential therapeutic applications beyond GH release. Its ability to influence appetite regulation through ghrelin receptor pathways suggests possible roles in treating cachexia and obesity-related disorders . The modulation of appetite and energy homeostasis through GHSR-1a activation could provide new avenues for managing metabolic syndromes.

Table 1: Summary of Key Findings on this compound

作用机制

亚历山大莫林通过结合生长激素促分泌素受体(生长素释放肽受体)发挥作用。这种结合刺激垂体释放生长激素。释放的生长激素然后作用于各种组织,促进生长和代谢调节。 所涉及的分子靶点和途径包括生长激素受体的激活以及随后调节基因表达和细胞功能的信号通路 .

相似化合物的比较

亚历山大莫林属于生长激素促分泌素家族,其中包括六肽、帕尔莫林和生长激素释放肽-6 等化合物。与这些化合物相比,亚历山大莫林在对生长激素促分泌素受体(生长素释放肽受体)的效力和选择性方面表现出独特的特征。 它还表现出独特的药代动力学特性,例如更长的半衰期和更高的口服生物利用度 .

类似化合物:

- 六肽

- 帕尔莫林

- 生长激素释放肽-6

生物活性

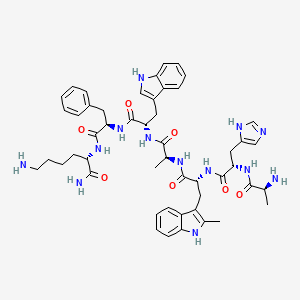

Alexamorelin, a synthetic heptapeptide (Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH₂), is classified as a growth hormone secretagogue (GHS) and has been studied for its potential biological activities, particularly in stimulating the release of growth hormone (GH) and other endocrine functions. This article synthesizes findings from various studies to provide an in-depth examination of its biological activity.

This compound primarily acts through the growth hormone secretagogue receptor (GHSR-1a), which is crucial for mediating its effects on GH release. The peptide exhibits a structure that allows it to bind effectively to this receptor, thereby stimulating the hypothalamic-pituitary axis.

- GHSR-1a Activation :

- Binding to GHSR-1a activates intracellular signaling pathways that lead to increased GH secretion from the pituitary gland.

- The activation of this receptor also influences the release of other hormones such as adrenocorticotropic hormone (ACTH) and cortisol.

Biological Effects

Research indicates that this compound can induce significant endocrine responses:

- Growth Hormone Release : Studies show that this compound induces a dose-dependent increase in GH levels comparable to hexarelin, another GHS. In a clinical study, doses of 1.0 and 2.0 µg/kg administered intravenously resulted in substantial increases in GH levels .

- ACTH and Cortisol Levels : The compound also significantly elevates ACTH and cortisol levels, with responses noted to be more pronounced than those observed with hexarelin at higher doses .

- Aldosterone Release : Notably, aldosterone levels increased significantly following intravenous administration of this compound, indicating its broader impact on adrenal function .

Comparative Efficacy

A comparative analysis between this compound and other GHSs highlights its unique profile:

| Compound | GH Release | ACTH Release | Cortisol Release | Aldosterone Release |

|---|---|---|---|---|

| This compound | Significant | Significant | Significant | Significant |

| Hexarelin | Significant | Moderate | Moderate | Not significant |

Case Studies

In clinical settings, this compound has been evaluated for its safety and efficacy:

- Clinical Trials : A study involving six young adults demonstrated that both intravenous and oral forms of this compound effectively stimulated GH release. The intravenous form showed a more robust response in ACTH and cortisol levels compared to hexarelin .

- Pharmacodynamics : The pharmacodynamic profile of this compound suggests it has a favorable safety margin and tolerability, making it a candidate for further clinical exploration in conditions characterized by GH deficiency or related disorders.

Research Findings

Further investigation into this compound's biological activity reveals promising therapeutic potentials:

- Potential Applications : Given its ability to stimulate GH and ACTH release, this compound may have applications in treating conditions like cachexia, obesity, and age-related muscle loss .

- Doping Control : Due to its anabolic properties, this compound is being studied within the context of sports medicine for potential misuse as a performance-enhancing substance .

属性

IUPAC Name |

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(2-methyl-1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H63N13O7/c1-28(52)45(65)60-42(23-33-26-54-27-56-33)50(70)63-43(24-36-29(2)57-38-18-10-8-16-35(36)38)47(67)58-30(3)46(66)61-41(22-32-25-55-37-17-9-7-15-34(32)37)49(69)62-40(21-31-13-5-4-6-14-31)48(68)59-39(44(53)64)19-11-12-20-51/h4-10,13-18,25-28,30,39-43,55,57H,11-12,19-24,51-52H2,1-3H3,(H2,53,64)(H,54,56)(H,58,67)(H,59,68)(H,60,65)(H,61,66)(H,62,69)(H,63,70)/t28-,30-,39-,40+,41-,42-,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMNKVLENCIGRW-ANFQCQCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CC(C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CN=CN6)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2N1)C[C@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H63N13O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

958.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196808-85-2 | |

| Record name | Alexamorelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196808852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。